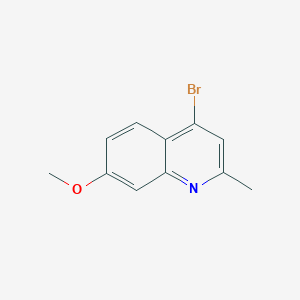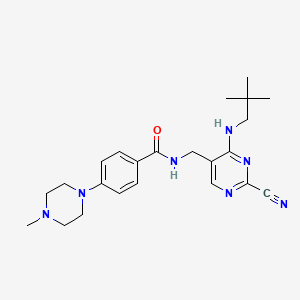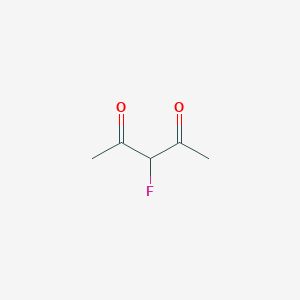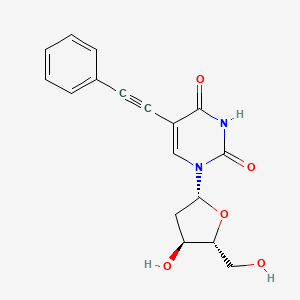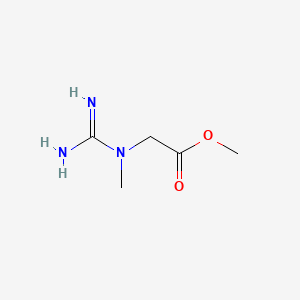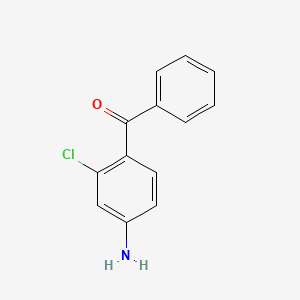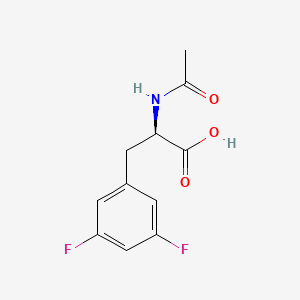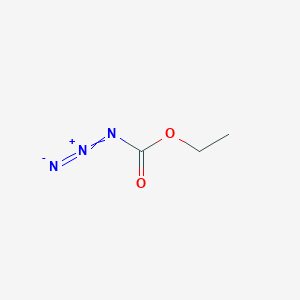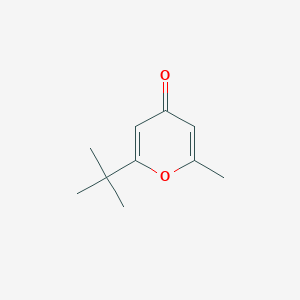
Sulfuric acid, zirconium salt, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, zirconium salt, basic, also known as basic zirconium sulfate, is a compound that combines zirconium with sulfate ions. This compound is known for its stability and resistance to corrosion, making it valuable in various industrial applications. Zirconium itself is a transition metal that is highly resistant to heat and corrosion, which contributes to the unique properties of its compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of basic zirconium sulfate typically involves the reaction of zirconium oxide with sulfuric acid. The process can be summarized by the following reaction:
ZrO2+2H2SO4+H2O→Zr(SO4)2(H2O)x
This reaction produces zirconium sulfate, which can then be converted to basic zirconium sulfate by adjusting the pH and temperature conditions . The precipitation method involves maintaining the solution at around 75°C and adjusting the pH to approximately 1.6 to obtain a high-quality product .
Industrial Production Methods
In industrial settings, the production of basic zirconium sulfate often involves the leaching of zirconium from eudialyte or zircon ores using sulfuric acid. The leach solution is then treated to remove impurities and precipitate the basic zirconium sulfate. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Basic zirconium sulfate undergoes various chemical reactions, including:
Precipitation Reactions: The compound can be precipitated from solutions by adjusting the pH and temperature.
Complex Formation: Zirconium can form complexes with other ligands, such as sulfate and water molecules.
Common Reagents and Conditions
Sulfuric Acid: Used in the initial leaching and precipitation processes.
Calcium Chloride: Added to remove excess sulfate ions during the precipitation process.
Major Products Formed
The primary product formed from these reactions is basic zirconium sulfate itself, which can be further processed to obtain zirconium dioxide (ZrO₂), a valuable material in various applications .
Scientific Research Applications
Chemistry
In chemistry, basic zirconium sulfate is used as a precursor for the synthesis of zirconium dioxide, which is employed as a catalyst in various organic reactions . It is also used in the preparation of other zirconium compounds.
Biology and Medicine
Zirconium compounds, including basic zirconium sulfate, are explored for their potential use in medical applications, such as in dental materials and as anticancer agents .
Industry
In industry, basic zirconium sulfate is used in the production of ceramics, pigments, and as a catalyst support. Its resistance to corrosion makes it suitable for use in harsh chemical environments .
Mechanism of Action
The mechanism of action of basic zirconium sulfate involves its ability to form stable complexes with other molecules. The sulfate ions and water molecules coordinate with the zirconium center, creating a stable structure that resists decomposition . This stability is crucial for its applications in various fields.
Comparison with Similar Compounds
Similar Compounds
Zirconium(IV) Sulfate: Similar in composition but differs in hydration levels and specific applications.
Zirconium Oxychloride: Another zirconium compound used in similar applications but with different chemical properties.
Uniqueness
Basic zirconium sulfate is unique due to its stability and resistance to corrosion, which are not as pronounced in other zirconium compounds. Its ability to form stable complexes with sulfate ions makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
84583-91-5 |
|---|---|
Molecular Formula |
C26H19ClO2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-chloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H19ClO2/c27-23-17-9-16-22-24(23)26(29,19-12-5-2-6-13-19)21-15-8-7-14-20(21)25(22,28)18-10-3-1-4-11-18/h1-17,28-29H |
InChI Key |
QGUARODFGRMJTP-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Zr+4] |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=CC=CC=C42)(C5=CC=CC=C5)O)O |
| 84583-91-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


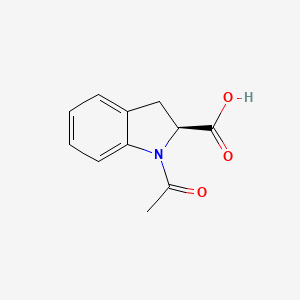
![Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624488.png)
